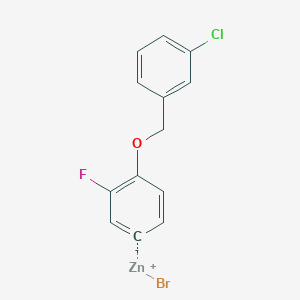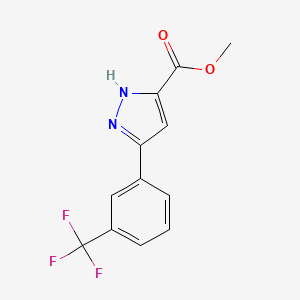![molecular formula C22H26N4O2S B14879999 2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B14879999.png)
2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD08161069 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD08161069 typically involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation under [specific temperature and pressure].
Step 3: Final product formation through [specific catalytic process].
Industrial Production Methods
In an industrial setting, the production of MFCD08161069 is scaled up using large reactors and continuous flow systems. The process involves:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Control: Maintaining optimal conditions for each reaction step.
Purification: Using techniques such as distillation, crystallization, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
MFCD08161069 undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [specific products].
Reduction: Reduced by [specific reducing agents] to yield [specific products].
Substitution: Participates in substitution reactions with [specific reagents].
Common Reagents and Conditions
The reactions involving MFCD08161069 often require:
Oxidizing Agents: Such as [specific oxidizing agents].
Reducing Agents: Such as [specific reducing agents].
Catalysts: Including [specific catalysts] to enhance reaction rates.
Major Products Formed
The major products formed from reactions involving MFCD08161069 include [specific products], which are valuable in various applications.
Scientific Research Applications
MFCD08161069 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of [specific industrial products].
Mechanism of Action
The mechanism by which MFCD08161069 exerts its effects involves:
Molecular Targets: Interacts with [specific molecular targets] to induce [specific effects].
Pathways Involved: Modulates [specific biochemical pathways], leading to [specific outcomes].
Properties
Molecular Formula |
C22H26N4O2S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclopentylacetamide |
InChI |
InChI=1S/C22H26N4O2S/c1-22(2,3)15-10-8-14(9-11-15)19-17(12-23)20(28)26-21(25-19)29-13-18(27)24-16-6-4-5-7-16/h8-11,16H,4-7,13H2,1-3H3,(H,24,27)(H,25,26,28) |
InChI Key |
QLZKQHKMOICVEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3CCCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



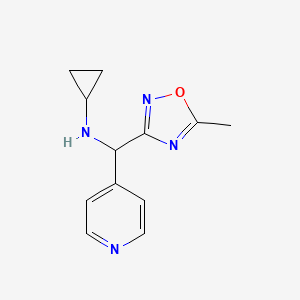
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B14879950.png)
![Tert-butyl 8-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B14879953.png)
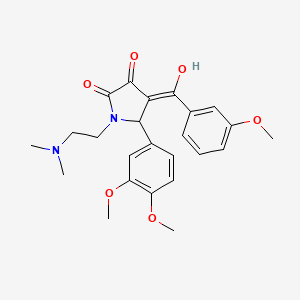
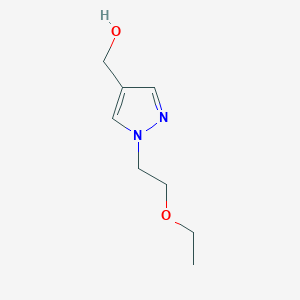
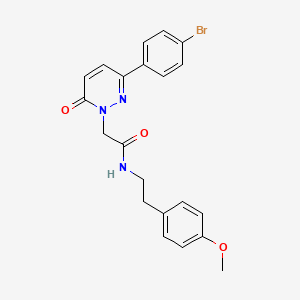
![3-Fluoro-4-[(1-piperidino)methyl]phenylZinc bromide](/img/structure/B14879965.png)
![N-(2-chlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14879970.png)
![2-(2-Thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-ol](/img/structure/B14879976.png)
![[1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14879978.png)

